molecular formula C19H21F3N2O3S B296981 N-(2-isopropylphenyl)-2-[(methylsulfonyl)-3-(trifluoromethyl)anilino]acetamide

N-(2-isopropylphenyl)-2-[(methylsulfonyl)-3-(trifluoromethyl)anilino]acetamide

Cat. No. B296981
M. Wt: 414.4 g/mol
InChI Key: GELRRAMUQKMJRT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-isopropylphenyl)-2-[(methylsulfonyl)-3-(trifluoromethyl)anilino]acetamide, commonly known as MTA, is a chemical compound that has gained significant attention in the scientific community. It is a potent inhibitor of histone deacetylases (HDACs), which are enzymes that regulate gene expression by modifying chromatin structure. MTA has been extensively studied for its potential applications in cancer therapy and other diseases.

Mechanism of Action

MTA exerts its pharmacological effects by inhibiting N-(2-isopropylphenyl)-2-[(methylsulfonyl)-3-(trifluoromethyl)anilino]acetamide, which leads to the accumulation of acetylated histones and altered gene expression. N-(2-isopropylphenyl)-2-[(methylsulfonyl)-3-(trifluoromethyl)anilino]acetamide are enzymes that remove acetyl groups from histones, which can result in the repression of gene expression. MTA inhibits N-(2-isopropylphenyl)-2-[(methylsulfonyl)-3-(trifluoromethyl)anilino]acetamide by binding to the active site of the enzyme and preventing the removal of acetyl groups from histones.
Biochemical and Physiological Effects:
MTA has been shown to induce cell cycle arrest, apoptosis, and differentiation in cancer cells by altering gene expression. It has also been found to have neuroprotective effects and improve cognitive function in animal models of neurodegenerative disorders. MTA has been shown to modulate the immune response and reduce inflammation in animal models of inflammatory diseases.

Advantages and Limitations for Lab Experiments

MTA has several advantages for lab experiments, including its high potency and specificity for HDAC inhibition. It has also been shown to have low toxicity and good bioavailability. However, MTA has some limitations, including its poor solubility in water and its instability in acidic conditions.

Future Directions

There are several future directions for the study of MTA. One potential application is in combination therapy with other anticancer agents to enhance their efficacy. Another area of research is in the development of novel derivatives of MTA with improved pharmacokinetic properties. Additionally, further studies are needed to elucidate the mechanisms underlying the neuroprotective effects of MTA and to explore its potential therapeutic applications in other diseases.

Synthesis Methods

MTA can be synthesized through a multi-step process involving the reaction of 2-isopropylphenylamine with trifluoroacetic anhydride, followed by the reaction of the resulting product with methylsulfonyl chloride. The final step involves the reaction of the resulting intermediate with acetic anhydride to form MTA.

Scientific Research Applications

MTA has been shown to have potential therapeutic applications in cancer therapy, neurodegenerative disorders, and other diseases. It has been found to induce cell cycle arrest, apoptosis, and differentiation in cancer cells by inhibiting N-(2-isopropylphenyl)-2-[(methylsulfonyl)-3-(trifluoromethyl)anilino]acetamide. MTA has also been shown to have neuroprotective effects and improve cognitive function in animal models of Alzheimer's disease and Parkinson's disease.

properties

Molecular Formula

C19H21F3N2O3S

Molecular Weight

414.4 g/mol

IUPAC Name

2-[N-methylsulfonyl-3-(trifluoromethyl)anilino]-N-(2-propan-2-ylphenyl)acetamide

InChI

InChI=1S/C19H21F3N2O3S/c1-13(2)16-9-4-5-10-17(16)23-18(25)12-24(28(3,26)27)15-8-6-7-14(11-15)19(20,21)22/h4-11,13H,12H2,1-3H3,(H,23,25)

InChI Key

GELRRAMUQKMJRT-UHFFFAOYSA-N

SMILES

CC(C)C1=CC=CC=C1NC(=O)CN(C2=CC=CC(=C2)C(F)(F)F)S(=O)(=O)C

Canonical SMILES

CC(C)C1=CC=CC=C1NC(=O)CN(C2=CC=CC(=C2)C(F)(F)F)S(=O)(=O)C

Origin of Product

United States

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